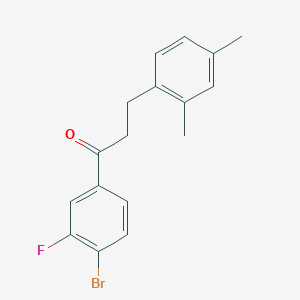

4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone

Übersicht

Beschreibung

The compound "4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone" is a chemical entity that can be associated with various research areas, including organic synthesis, materials science, and pharmaceutical chemistry. The presence of bromo and fluoro substituents indicates that it may be involved in reactions that could lead to the formation of complex molecules, potentially useful in the development of new materials or drugs.

Synthesis Analysis

The synthesis of compounds related to "4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone" involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . This process includes successive C-C and C-H bond cleavages, which could be relevant for the synthesis of the compound . Additionally, the synthesis of related fluorophenols has been described using nucleophilic labeling methods starting from iodonium bromide derivatives , which could be adapted for the introduction of the fluorine atom into the compound.

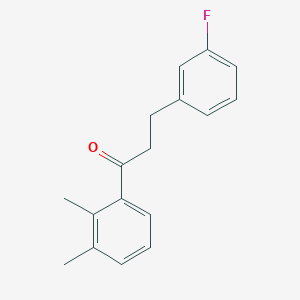

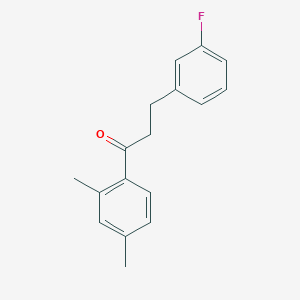

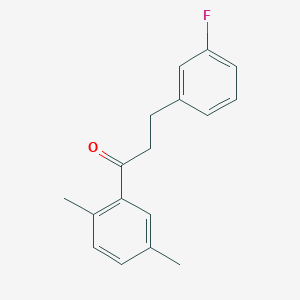

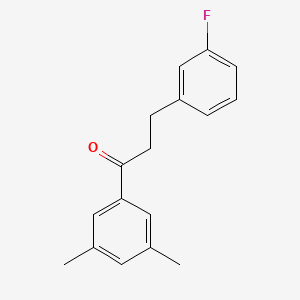

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods . These techniques allow for the determination of molecular geometry, vibrational frequencies, and electronic properties, which are essential for understanding the behavior of "4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone" at a molecular level.

Chemical Reactions Analysis

The chemical reactivity of bromo and fluoro substituents in phenolic compounds has been studied extensively. For instance, the photolysis of substituted phenols has been investigated to understand the dynamics of H atom loss processes . Such studies provide insights into the reactivity of the bromo and fluoro groups, which could be extrapolated to understand the chemical reactions involving "4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone." Moreover, the electrophilic substitution with rearrangement in dimethylphenols could offer a pathway for the synthesis or modification of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone" can be inferred from related studies. The phase transfer catalyzed polymerization of bromo-dimethylphenol suggests that the bromo substituent in such compounds can participate in polymerization reactions, which could affect the compound's solubility and thermal properties. Additionally, the study of the buttressing effect on rotational barriers in bromine-substituted compounds provides information on the steric effects that may influence the compound's reactivity and physical properties.

Wissenschaftliche Forschungsanwendungen

Fluorination and Bromination Processes

Research on compounds similar to 4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone has focused on their fluorination and bromination processes. For instance, the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, using boron trifluoride etherate as a catalyst, results in various fluorinated derivatives, highlighting the compound's utility in producing fluorinated organic molecules (Koudstaal & Olieman, 2010). Similarly, the reaction of 2,4-dimethylphenol with bromine leads to various brominated derivatives, indicating the compound's potential in bromination reactions (Brittain, Mare, Newman, & Chin, 1982).

Structural and Chemical Properties

Studies on bromine-substituted phenyl compounds, similar to the one , have investigated their structural and chemical properties. For example, research on bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes revealed insights into rotational barriers and the buttressing effect, which are crucial for understanding the molecular dynamics of similar compounds (Aoki, Nakamura, & Ōki, 1982).

Pharmaceutical Intermediates

The compound's derivatives have been studied for their potential as intermediates in pharmaceutical synthesis. For instance, α-bromopropiophenone, a related compound, is key in the synthesis of various organic molecules with potential pharmaceutical applications (Barba, Velasco, Guirado, Barba, & Aldaz, 1985).

Biological Activity

Research on bromophenols, which share structural similarities with 4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, has explored their biological activity. For instance, certain bromophenols have been shown to inhibit carbonic anhydrase, indicating potential medicinal uses (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Nonlinear Optics

The structural characteristics of fluorine-substituted compounds make them candidates for applications in nonlinear optics. This is exemplified by studies on 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine, indicating potential in the development of optoelectronic materials (Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, & Zyss, 2002).

Radiopharmaceutical Research

The fluorination of arylketones, including those structurally related to 4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, has been critical in radiopharmaceutical research. This demonstrates the compound's potential in the synthesis of radiolabeled compounds for medical imaging (Banks & Hwang, 1994).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

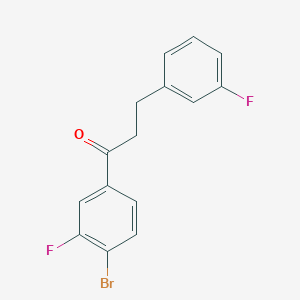

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXKFPUXOWSFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644690 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone | |

CAS RN |

898794-20-2 | |

| Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.